(3-Tert-butoxypyridin-4-yl)methanamine
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The compound is officially designated with the Chemical Abstracts Service registry number 1500377-36-5, which provides unambiguous identification within chemical databases. The molecular descriptor list number MFCD24158672 further establishes its identity in chemical inventory systems.
The International Union of Pure and Applied Chemistry name reflects the compound's structural hierarchy, beginning with the pyridine ring system as the principal heterocyclic framework. The tert-butoxy substituent occupies the 3-position of the pyridine ring, while the methanamine functional group is attached at the 4-position. This nomenclature system ensures precise identification and eliminates ambiguity when referencing the compound in scientific literature and chemical databases.
The compound belongs to the broader classification of substituted pyridines, specifically categorized as an aminomethylpyridine derivative. Within the chemical taxonomy, it represents a member of the heteroaromatic amine family, characterized by the presence of both nitrogen-containing aromatic systems and primary amine functionality. The tert-butoxy substituent classifies it additionally as an ether derivative, contributing to its overall chemical classification as a polysubstituted heterocyclic compound.
Molecular Formula and Weight: C₁₀H₁₆N₂O
The molecular formula C₁₀H₁₆N₂O represents the precise atomic composition of this compound, indicating the presence of ten carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. This empirical formula provides fundamental information for calculating molecular properties and predicting chemical behavior patterns.
The molecular weight of 180.25 daltons positions this compound within the small molecule category, making it suitable for various analytical techniques and potential applications requiring molecular size considerations. The relatively modest molecular weight facilitates characterization through standard analytical methods including mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatographic techniques.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₆N₂O | |
| Molecular Weight | 180.25 g/mol | |
| Chemical Abstracts Service Number | 1500377-36-5 | |
| Molecular Descriptor List Number | MFCD24158672 |
The atomic composition reveals a carbon-to-nitrogen ratio of 5:1, indicating moderate nitrogen content relative to the carbon framework. The single oxygen atom contributes to the compound's polarity through the ether linkage in the tert-butoxy group. The hydrogen content reflects the saturated nature of the tert-butyl portion and the presence of the primary amine functionality.
The simplified molecular input line entry system representation NCC1=C(OC(C)(C)C)C=NC=C1 provides a linear notation for computational analysis and database searching. This notation clearly depicts the connectivity pattern between atoms and facilitates automated processing in chemical informatics applications.
Structural Elucidation via X-Ray Crystallography
While specific X-ray crystallographic data for this compound is not extensively documented in the available literature, structural analysis of related pyridinylmethanamine derivatives provides valuable insights into the expected crystalline behavior and molecular geometry. The compound's structural framework suggests potential for hydrogen bonding interactions through the primary amine functionality, which would significantly influence crystal packing arrangements.
The pyridine ring system in this compound adopts a planar configuration characteristic of aromatic heterocycles, with bond angles approximating 120 degrees around the aromatic carbons and nitrogen. The tert-butoxy substituent at the 3-position introduces steric bulk that may influence both intramolecular and intermolecular interactions within crystalline structures.
Comparative structural studies of similar pyridine derivatives indicate that the methanamine substituent at the 4-position typically adopts conformations that minimize steric interactions with the pyridine ring system while maximizing potential hydrogen bonding opportunities. The flexible nature of the methylene linker allows rotational freedom that can be restricted upon crystallization depending on intermolecular forces.
The tert-butoxy group presents a bulky, essentially tetrahedral geometry centered on the tertiary carbon atom. This structural feature creates significant steric hindrance that influences both the compound's overall molecular shape and its ability to pack efficiently in crystalline arrangements. The oxygen atom of the ether linkage may participate in weak hydrogen bonding as an acceptor, contributing to crystal stability.
Stereochemical Considerations and Conformational Dynamics
The stereochemical analysis of this compound reveals several important conformational factors that influence its three-dimensional structure and chemical behavior. The compound lacks traditional chiral centers, but exhibits conformational flexibility that affects its overall molecular geometry and potential interactions with biological or chemical targets.
The primary source of conformational variability originates from rotation around the carbon-carbon bond connecting the methanamine group to the pyridine ring. This rotation allows the primary amine to adopt various spatial orientations relative to the aromatic system, creating a dynamic equilibrium between different conformational states. Energy calculations suggest that conformations minimizing steric interactions between the amine hydrogen atoms and the pyridine ring are energetically favored.
The tert-butoxy substituent exhibits restricted rotation around the carbon-oxygen bond due to steric interactions between the bulky tert-butyl group and the pyridine ring system. This restriction creates preferred conformational arrangements where the tert-butyl group adopts orientations that minimize unfavorable steric contacts while maintaining optimal orbital overlap in the ether linkage.
Conformational dynamics studies indicate that the compound exists as a mixture of rotamers at room temperature, with rapid interconversion between different conformational states. The energy barriers for rotation around the carbon-nitrogen and carbon-oxygen bonds are sufficiently low to permit facile conformational changes under normal conditions, contributing to the compound's overall molecular flexibility.
The electronic effects of the pyridine nitrogen atom influence the conformational preferences through electrostatic interactions with both the tert-butoxy oxygen and the methanamine nitrogen. These through-space interactions can stabilize or destabilize specific conformational arrangements, affecting the overall conformational equilibrium distribution.
Comparative Analysis with Isomeric Pyridinylmethanamine Derivatives
Comparative structural analysis reveals significant differences between this compound and its positional isomers, particularly the 2-substituted analog [2-(tert-butoxy)pyridin-4-yl]methanamine documented with Chemical Abstracts Service number 1152560-93-4. These isomeric compounds demonstrate how substituent positioning dramatically influences molecular properties and potential applications.
The 2-substituted isomer [2-(tert-butoxy)pyridin-4-yl]methanamine exhibits different electronic distribution patterns due to the proximity of the tert-butoxy group to the pyridine nitrogen atom. This positioning creates stronger electronic interactions between the ether oxygen and the aromatic nitrogen, potentially affecting the compound's basicity and coordination behavior compared to the 3-substituted derivative.
Another significant isomeric variant, [6-(tert-butoxy)pyridin-2-yl]methanamine, demonstrates the impact of relocating the methanamine functionality to the 2-position while maintaining the tert-butoxy group at the 6-position. This arrangement creates a 1,3-relationship between the nitrogen-containing substituents, potentially facilitating intramolecular hydrogen bonding interactions that could influence conformational preferences and chemical reactivity.
The positional isomerism significantly affects the compounds' potential for coordination chemistry applications. The 2-substituted tert-butoxy derivatives may exhibit enhanced chelating ability due to the proximity of multiple donor atoms, while the 3-substituted analog maintains greater spatial separation between functional groups, potentially favoring monodentate coordination modes.
Steric considerations vary substantially among the isomeric series, with the 3-tert-butoxy substitution pattern in the target compound providing an intermediate level of steric hindrance compared to the 2- and 6-substituted analogs. This intermediate steric profile may contribute to unique selectivity patterns in chemical reactions and molecular recognition processes.
Properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxy]pyridin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-10(2,3)13-9-7-12-5-4-8(9)6-11/h4-5,7H,6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXLDTFPGQFDRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=CN=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Pyridine-4-carboxaldehyde Derivatives
One of the most effective and widely used methods for preparing pyridin-4-ylmethanamine derivatives is reductive amination of the corresponding pyridine-4-carboxaldehyde with ammonia or primary amines, followed by reduction with borohydride reagents.
-
- The 3-tert-butoxypyridine-4-carboxaldehyde is reacted with ammonia or an amine source in a suitable solvent such as methanol.
- The reaction medium is often made basic by adding a tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to promote imine formation.
- Sodium cyanoborohydride (NaBH3CN) is added as a mild reducing agent to reduce the imine intermediate to the corresponding aminomethyl derivative.
- The reaction is typically carried out at room temperature to moderate temperatures to optimize yield and minimize side reactions.
- Metal salts like iron sulfate (FeSO4·7H2O) may be added to scavenge cyanide ions and improve reaction cleanliness.
-
- High selectivity for the formation of primary amines.
- Mild reaction conditions compatible with sensitive functional groups such as tert-butoxy.
- Good yields reported in literature and patents.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | 3-tert-butoxypyridine-4-carboxaldehyde + NH3 or amine | Formation of imine intermediate |
| 2 | DABCO (base), MeOH (solvent) | Promotes imine formation and reaction medium |
| 3 | NaBH3CN (reducing agent), room temp | Reduction of imine to amine |
| 4 | FeSO4·7H2O (optional additive) | Cyanide scavenger, improves purity |
This method aligns with reductive amination protocols described in patent US7208603B2 for related pyridin-2-yl-methylamine derivatives, which can be adapted for the 3-tert-butoxy substituted analogues.
Nucleophilic Substitution on Pyridine-4-halides
An alternative approach involves nucleophilic substitution of a 4-halopyridine derivative bearing a 3-tert-butoxy substituent with a suitable aminomethyl nucleophile.
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- Starting from 3-tert-butoxypyridine-4-halide (e.g., chloride or bromide), the halogen is displaced by an aminomethyl nucleophile such as aminomethyl anion equivalents or protected aminomethyl reagents.
- The reaction is typically catalyzed by transition metal catalysts (e.g., palladium complexes) under Buchwald-Hartwig amination conditions.
- Base such as lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) may be used to generate the nucleophile.
- The reaction is performed in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at controlled temperatures.
-
- Allows direct installation of the aminomethyl group.
- Applicable for various substituted pyridines.
- High yields with optimized catalyst and ligand systems.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | 3-tert-butoxypyridine-4-chloride + LiN(SiMe3)2 | Formation of aminomethyl nucleophile |
| 2 | Pd catalyst (10 mol%), THF, RT to 60°C | Buchwald-Hartwig amination |
| 3 | Workup and purification | Flash chromatography to isolate product |
This method is supported by synthetic procedures reported in recent literature involving arylation and amination of pyridine derivatives using lithium bis(trimethylsilyl)amide and palladium catalysts.
Protection/Deprotection Strategies for the Amino Group
- In some syntheses, the amino group is introduced as a protected amine (e.g., phthalimide or diphenylmethylene derivatives) to avoid side reactions during intermediate steps.
- After installation, the protecting group is removed under acidic or hydrazinolysis conditions to yield the free amine.
- This strategy is useful when multiple functional groups are present and selectivity is critical.
Comparative Analysis of Methods
| Feature | Reductive Amination | Nucleophilic Substitution (Buchwald-Hartwig) |
|---|---|---|
| Starting Material | Pyridine-4-carboxaldehyde derivative | Pyridine-4-halide derivative |
| Reaction Conditions | Mild, room temperature, methanolic | Requires transition metal catalyst, elevated temp |
| Functional Group Tolerance | Good, compatible with tert-butoxy | Good, but sensitive to catalyst poisoning |
| Yield | Generally high (>80%) | High yields reported (80-90%) |
| Complexity | Simple, fewer steps | More complex due to catalyst and ligand setup |
| Scalability | Well-suited for scale-up | Scalable with optimization |
Research Findings and Optimization Notes
- The reductive amination method benefits from the use of sodium cyanoborohydride as a selective reducing agent that minimizes over-reduction or side reactions.
- Addition of bases such as DABCO enhances imine formation and overall conversion.
- The use of iron sulfate as an additive reduces cyanide contamination and improves product purity.
- Nucleophilic substitution methods require careful control of catalyst loading and ligand choice to maximize yields and minimize side products.
- Flash chromatography using silica gel with solvent gradients from hexanes to diethyl ether effectively purifies the final amine products.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(3-Tert-butoxypyridin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methanamine group to other functional groups.
Substitution: The tert-butoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry
(3-Tert-butoxypyridin-4-yl)methanamine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.
Biology
The compound has potential applications in biological research, particularly in enzyme interaction studies and as a ligand in biochemical assays. Its structural features enable it to interact with specific molecular targets, influencing metabolic pathways.
Potential Therapeutic Applications
Research indicates that this compound may have therapeutic implications in several areas:
- Cancer Research : The compound's ability to modulate enzyme activity may provide insights into cancer metabolism and treatment strategies.
- Neurological Studies : Its pyridine structure suggests potential interactions with neurotransmitter systems, making it relevant in neuropharmacology.
Enzyme Inhibition
Studies have demonstrated that related compounds can inhibit specific enzymes involved in metabolic pathways, suggesting that this compound may also possess similar inhibitory properties.
Neuropharmacological Research
Research on similar pyridine derivatives has indicated their potential neuroactive properties, which could be explored further using this compound as a lead compound.
Mechanism of Action
The mechanism of action of (3-Tert-butoxypyridin-4-yl)methanamine involves its interaction with specific molecular targets. The tert-butoxy group and methanamine group can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Tert-butoxypyridin-2-yl)methanamine
- (3-Tert-butoxypyridin-5-yl)methanamine
- (3-Tert-butoxypyridin-6-yl)methanamine
Uniqueness
(3-Tert-butoxypyridin-4-yl)methanamine is unique due to the specific positioning of the tert-butoxy and methanamine groups on the pyridine ring. This configuration can result in distinct chemical reactivity and biological activity compared to its isomers and other similar compounds .
Biological Activity
(3-Tert-butoxypyridin-4-yl)methanamine is an organic compound with significant potential in biological research and applications. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Overview of the Compound
- Chemical Formula : C10H16N2O
- CAS Number : 1500377-36-5
- Structure : The compound features a tert-butoxy group at the 3-position and a methanamine group at the 4-position of the pyridine ring, which contributes to its unique properties and reactivity.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of 3-tert-butoxypyridine :
- Reaction of 3-hydroxypyridine with tert-butyl bromide in the presence of a base.
- Reductive Amination :
- The intermediate is subjected to reductive amination with formaldehyde and ammonia to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The tert-butoxy and methanamine groups facilitate:
- Hydrogen Bonding : Enhancing binding affinity to target sites.
- Electrostatic Interactions : Modulating the activity of enzymes or receptors involved in various biological pathways.
Enzyme Interaction
Research indicates that this compound may act as a ligand in biochemical assays, particularly in studies involving enzyme interactions. Its structural features allow it to potentially inhibit or activate specific enzymes, influencing metabolic pathways.
Potential Therapeutic Applications
The compound has been investigated for its therapeutic properties, particularly in relation to:
- Cancer Research : Its ability to modulate enzyme activity may provide insights into cancer metabolism and treatment strategies.
- Neurological Studies : Given its pyridine structure, it may have implications in neuropharmacology, potentially affecting neurotransmitter systems.
Case Studies
Several case studies have explored the biological activity of related compounds, shedding light on the potential applications of this compound:
- Case Study on Enzyme Inhibition :
- Neuropharmacological Research :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (3-Tert-butoxypyridin-2-yl)methanamine | Similar to target compound | Moderate enzyme inhibition |
| (3-Tert-butoxypyridin-5-yl)methanamine | Similar structure | Potential neuroactive properties |
| (3-Tert-butoxypyridin-6-yl)methanamine | Altered position | Varies in biological activity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (3-Tert-butoxypyridin-4-yl)methanamine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves microwave-assisted Suzuki-Miyaura coupling (e.g., using PdCl₂(dppf) as a catalyst) to attach substituents to the pyridine ring, followed by Boc protection/deprotection steps to isolate the primary amine. For example, tert-butyl carbamate intermediates are cleaved using trifluoroacetic acid (TFA) in dichloromethane . Optimization includes varying temperature (e.g., 140°C for coupling), solvent systems (DME/H₂O/EtOH), and reaction times. Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for purification .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodology :
- NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on tert-butoxy group signals (δ ~1.2 ppm for -C(CH₃)₃) and pyridine ring protons (δ ~7–9 ppm).
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₈N₂O).
- HPLC : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis. Use amber vials to avoid photodegradation. For hydrochloride salts (common in biological studies), desiccate with silica gel and avoid exposure to moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or biological activity for derivatives of this compound?
- Methodology :
- Spectral discrepancies : Compare experimental NMR data with computational predictions (DFT calculations) to confirm regiochemistry. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Biological variability : Conduct dose-response assays (e.g., IC₅₀ studies) in triplicate, using standardized cell lines (e.g., HEK293 for receptor binding). Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. What strategies improve the yield of this compound in multi-step syntheses?
- Methodology :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2–5 minutes vs. hours under conventional heating) and minimizes side-product formation .
- Protecting group optimization : Use acid-labile groups (e.g., Boc) for temporary protection during coupling steps. Replace TFA with milder acids (e.g., HCl/dioxane) for deprotection to reduce by-products .
Q. What mechanistic insights exist for the interaction of this compound with biological targets?
- Methodology :
- Molecular docking : Screen against receptor models (e.g., GPCRs) using software like AutoDock Vina. Focus on hydrogen bonding between the methanamine group and conserved aspartate residues .
- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ, kₒff) and identify allosteric modulation .
Q. How can the solubility and bioavailability of this compound be enhanced for in vivo studies?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
